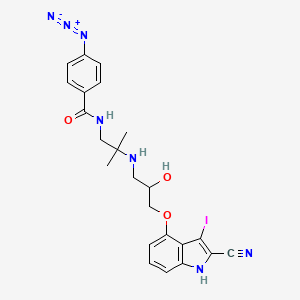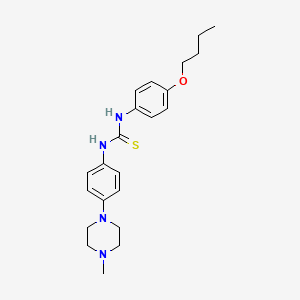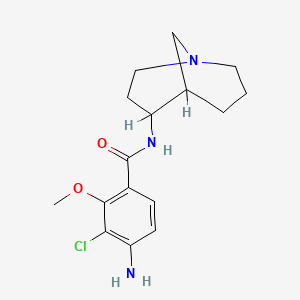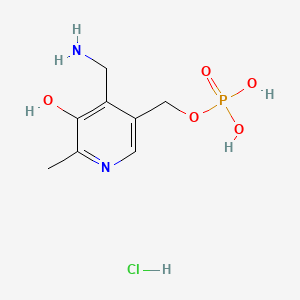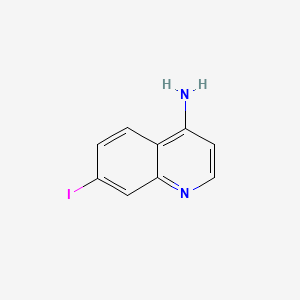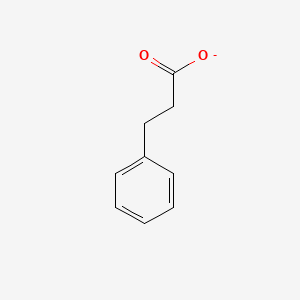
3-Phenylpropionate
Übersicht
Beschreibung
3-phenylpropionate is a monocarboxylic acid anion that is the conjugate base of 3-phenylpropionic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a 3-phenylpropionic acid.
Wissenschaftliche Forschungsanwendungen
Gastric Acid Inhibition
3-Amino-3-phenylpropionic acid, a structural GABA analogue, exhibits properties that inhibit gastric acid secretion. This compound suppresses acid secretion induced by various secretagogues through mechanisms differing from antimuscarinics, H2-receptor antagonists, and vagal blockade, suggesting its potential role in modulating gastric acid secretion, possibly via GABA mechanisms (Hara, Natsume, Hara, & Goto, 1990).
Diet and Microbiota
Pomegranate juice (PJ) supplementation in human diets affects fecal metabolites, including 3-phenylpropionic acid. The study found significant increases in fecal concentrations of this compound post-supplementation, suggesting its role in diet-induced changes in microbiota and metabolites (Mosele et al., 2015).
Antimicrobial Properties
The endophytic fungus Cladosporium cladosporioides, isolated from Zygophyllum mandavillei, produces 3-phenylpropionic acid with significant antimicrobial activity. This compound demonstrated potential as an alternative approach for managing plant phytopathogens due to its enhanced antimicrobial activity (Yehia et al., 2020).
Catalytic Transformations
Research on the catalytic transformation of cinnamaldehyde to 3-phenylpropionic acid using ruthenium catalysts highlights its significance in chemical synthesis, notably in the creation of intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (Vries, Roelfes, & Green, 1998).
Free Fatty Acid Receptor Agonists
Derivatives of 3-phenylpropionic acid have been synthesized and evaluated for their activation of the free fatty acid receptor 1 (FFA1). These compounds, with their ability to sustain blood glucose levels, are potential therapeutic agents for type 2 diabetes mellitus (Kuranov et al., 2020).
Metabolic Engineering
In metabolic engineering, Corynebacterium glutamicum was modified to produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway, demonstrating the compound's potential as a valuable platform chemical for various applications (Chen et al., 2017).
Eigenschaften
Produktname |
3-Phenylpropionate |
|---|---|
Molekularformel |
C9H9O2- |
Molekulargewicht |
149.17 g/mol |
IUPAC-Name |
3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |
InChI-Schlüssel |
XMIIGOLPHOKFCH-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
Synonyme |
3-phenyl propionic acid 3-phenylpropanoic acid 3-phenylpropionate 3-phenylpropionic acid 3-phenylpropionic acid, sodium salt beta-phenylpropionate dihydrocinnamic acid hydrocinnamic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
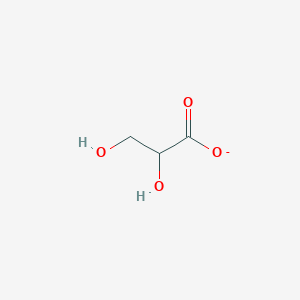
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)


